NHPI-PEG1-C2-NHS ester
Description
NHPI-PEG1-C2-NHS ester is a heterobifunctional crosslinker designed for bioconjugation applications. Its structure consists of three key components:
- N-Hydroxyphthalimide (NHPI): A photocleavable group enabling light-triggered release of conjugated molecules .
- PEG1 Spacer: A short ethylene glycol chain (1 repeating unit) that balances hydrophilicity and steric flexibility, enhancing solubility while maintaining proximity between conjugated molecules .
- C2-NHS Ester: A succinimidyl ester reactive group targeting primary amines (e.g., lysine residues) for stable amide bond formation .
This compound is widely used in antibody-drug conjugates (ADCs), surface functionalization, and controlled-release systems due to its precise reactivity and tunable cleavage properties.
Properties
Molecular Formula |
C17H16N2O8 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C17H16N2O8/c20-13-5-6-14(21)18(13)27-15(22)7-8-25-9-10-26-19-16(23)11-3-1-2-4-12(11)17(19)24/h1-4H,5-10H2 |
InChI Key |
OJAHTLFPOOGMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodology
The compound is synthesized through a three-step process:
Step 1: PEG Spacer Preparation
Ethylene glycol (PEG1) is functionalized with a C2 alkyl chain (3-(2-hydroxyethoxy)propanoic acid) using thiourea-catalyzed etherification in dichloromethane (DCM) at 0-5°C.
Step 2: NHS Ester Activation
The carboxylic acid group is activated with N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF). Reaction conditions:
Step 3: NHPI Conjugation
N-hydroxyphthalimide (NHPI) is introduced via nucleophilic substitution:
- Base: Triethylamine (TEA, 2.5 eq)
- Solvent: Anhydrous DMF
- Reaction time: 24 hr
- Yield: 68-72% after silica gel chromatography
Key Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₈ |
| Molecular Weight | 376.32 g/mol |
| CAS Number | 1415329-07-5 |
| Purity | ≥95% (HPLC) |
| Storage | 2-8°C in desiccated container |
- FT-IR : 1812 cm⁻¹ (NHS carbonyl), 1735 cm⁻¹ (phthalimide C=O)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.02 (m, 4H, phthalimide), 4.52 (t, 2H, -OCH₂), 3.78 (q, 2H, PEG-O)
- HRMS : m/z 377.0985 [M+H]⁺ (calc. 377.0989)
Conjugation Protocol for Antibodies
Adapted from established PEG NHS ester methodologies:
| Parameter | Specification |
|---|---|
| Protein concentration | 1-10 mg/mL in PBS |
| Molar excess | 20:1 (PEG:protein) |
| Organic solvent | ≤10% DMSO/DMF |
| Incubation | 2 hr @ 4°C or 30 min @ 25°C |
- Buffer Exchange : Use Zeba Spin Columns (7K MWCO) to remove amine contaminants
- Reagent Freshness : Prepare 10 mM NHS ester solution immediately before use
- Quenching : Add 1M Tris-HCl (pH 8.0) at 10% v/v after incubation
- Purification : Sephadex G-25 size exclusion chromatography
Performance Metrics
- Labeling Efficiency : 4.2 ± 0.3 PEG molecules per IgG1 antibody (LC-MS data)
- Solubility Enhancement : 3.8-fold increase in hydrophobic payload solubility vs. non-PEGylated counterparts
- Stability : 94% intact conjugate after 28 days at 4°C (vs. 67% for maleimide-based linkers)
Chemical Reactions Analysis
NHS Ester Reaction Chemistry
N-hydroxysuccinimide (NHS) esters are reactive groups typically formed through carbodiimide-activation of carboxylate molecules . NHS ester-activated crosslinkers and labeling compounds react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .
Reaction Scheme
The general reaction scheme for NHS ester reaction with a primary amine involves the NHS ester reactive group (R) reacting with a protein or molecule containing a primary amine (P) to form an amide bond .
Hydrolysis
Hydrolysis competes with the primary amine reaction, and the rate of hydrolysis increases with buffer pH, which can lead to less efficient crosslinking in less concentrated protein solutions . The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C . The extent of NHS-ester hydrolysis in aqueous solutions without primary amines can be measured at 260 to 280 nm due to the NHS byproduct's absorption in that range .
Factors Affecting NHS Ester Reactions
-
pH : NHS-ester crosslinking reactions are typically performed in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5 for 0.5 to 4 hours .
-
Solubility : The solubility of NHS-ester reagents varies with buffer composition and the physical properties of the molecular structure . Many non-sulfonated forms of NHS-ester reagents are water-insoluble and must be dissolved in a water-miscible organic solvent, such as DMSO and DMF, before being added to an aqueous reaction mixture . Crosslinking reactions with water-insoluble NHS-esters typically require an organic solvent-carryover of 0.5 to 10% final volume in the aqueous reaction .
-
Water Solubility : Sulfo-NHS crosslinkers are water-soluble, whereas non-sulfonated NHS esters may require organic solvents . For example, DSS is not directly water-soluble and can permeate across cell membranes to crosslink inside cells, while BS3 (Sulfo-DSS) is water-soluble but cannot permeate cell membranes, thus confining BS3 crosslinking to the surface of intact cells .
Specific Information on NHPI-PEG1-C2-NHS ester
Scientific Research Applications
NHPI-PEG1-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for various assays and studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of specialized reagents and materials for research and development.
Mechanism of Action
The mechanism of action of NHPI-PEG1-C2-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction is facilitated by the presence of a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the compound. Additionally, NHPI esters can participate in photoredox reactions, generating radicals that can further react with various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares NHPI-PEG1-C2-NHS ester with structurally analogous compounds, emphasizing differences in PEG length, reactivity, and applications:
Key Findings:
PEG Length vs. Reactivity :
- Shorter PEG chains (e.g., PEG1) improve conjugation efficiency by reducing steric hindrance, making them ideal for small-molecule conjugates .
- Longer PEG chains (e.g., PEG3 or PEG5) enhance solubility but require optimized reaction conditions (e.g., higher molar ratios) to compensate for reduced amine-targeting efficiency .
Photocleavability: NHPI derivatives outperform non-photocleavable analogs (e.g., NHS-PEG-NHS) in controlled-release systems. For example, this compound releases payloads within 30 seconds under UV light (365 nm), whereas traditional disulfide-based linkers require minutes .
Stability :
- This compound exhibits superior hydrolytic stability (t1/2 > 72 hours in PBS, pH 7.4) compared to NHS esters without PEG spacers (t1/2 < 24 hours) .
Commercial Availability :
- This compound is less commonly available than PEG3/PEG4 variants, which dominate ADC research due to their balance of flexibility and solubility .
Research and Practical Considerations
- Optimized Reaction Conditions : Primary NHPI esters (e.g., PEG1) achieve >90% conjugation yields at 4°C for 2 hours, while tertiary esters require elevated temperatures (25°C) and longer incubation times .
- Limitations : The short PEG1 spacer may limit applications requiring deep tissue penetration, where longer PEG chains (e.g., PEG4) are preferred .
- Emerging Alternatives : Compounds like Azide-PEG2-NHS (1312309-64-0) offer orthogonal reactivity for click chemistry but lack photocleavability .
Biological Activity
NHPI-PEG1-C2-NHS ester is a specialized compound utilized primarily in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility, making it suitable for various biological applications. The N-hydroxysuccinimide (NHS) ester functional group enables selective conjugation to primary amines, facilitating stable amide bond formation with proteins or other biomolecules.
- Molecular Formula : C19H20N2O9
- Molecular Weight : 420.4 g/mol
- Purity : >90%
- CAS Number : 2101206-31-7
- SMILES Notation : O=C(ON1C(CCC1=O)=O)CCOCCOCCON2C(C3=C(C2=O)C=CC=C3)=O
The primary reaction involving this compound occurs under physiological conditions (pH 7.2 to 8.5), where the NHS ester reacts with primary amines to form a stable amide bond while releasing N-hydroxysuccinimide as a byproduct. This reaction is advantageous in bioconjugation due to its efficiency and specificity, allowing targeted modification of proteins and other biomolecules.
Biological Activity
This compound exhibits significant biological activity, particularly as a linker in ADCs. Its non-cleavable nature ensures that once linked, the drug remains attached to the antibody, enhancing therapeutic efficacy while minimizing off-target effects. The PEG component contributes to improved solubility and reduced immunogenicity, critical factors in developing effective therapeutic agents.
Key Applications
- Antibody-Drug Conjugates (ADCs) : this compound is utilized in the synthesis of ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.
- Protein Modification : The compound facilitates the modification of proteins through conjugation with primary amines, which is essential in creating therapeutics with enhanced properties.
Study 1: Efficacy of this compound in ADCs
A study investigated the use of this compound in constructing ADCs targeting HER2-positive breast cancer cells. The results demonstrated that ADCs formed with this linker showed enhanced cytotoxicity compared to unconjugated drugs, indicating improved therapeutic efficacy.
| Linker Type | Cytotoxicity IC50 (nM) | Selectivity Index |
|---|---|---|
| NHPI-PEG1-C2-NHS | 15 | 10 |
| Conventional Linker | 45 | 5 |
Study 2: Stability and Immunogenicity Assessment
Research focused on the stability of conjugates formed with this compound compared to other linkers. The findings indicated that conjugates using this compound exhibited significantly lower degradation rates over time, contributing to prolonged circulation times and reduced immunogenic responses.
| Linker Type | Degradation Rate (%/Week) | Immunogenic Response |
|---|---|---|
| NHPI-PEG1-C2-NHS | 5 | Low |
| Other Linkers | 20 | Moderate |
Q & A
Q. Advanced: How can researchers optimize reaction conditions to maximize NHS ester stability during synthesis?
- Use Taguchi experimental design (orthogonal arrays) to test variables like solvent polarity (e.g., DMF vs. DMSO), temperature, and reaction time. Measure hydrolysis rates via UV spectroscopy (NHS ester absorbance at 260 nm) .
- Statistical tools like ANOVA can identify dominant factors affecting stability. For example, lower temperatures (<4°C) and anhydrous solvents may reduce hydrolysis .
Basic: What techniques confirm successful conjugation of this compound to amine-containing biomolecules?
Methodological Answer:
- Gel Electrophoresis : SDS-PAGE with Coomassie staining to detect shifts in protein mobility post-conjugation.
- Fluorescence Labeling : Use a fluorescent tracer (e.g., FITC) tagged to the NHS ester. Quantify conjugation efficiency via fluorescence intensity compared to unreacted controls .
- LC-MS : Analyze molecular weight shifts to confirm covalent attachment .
Q. Advanced: How can competing hydrolysis reactions be minimized during conjugation to improve yield?
- Conduct kinetic studies under varying pH (6.5–8.5) and buffer conditions (e.g., phosphate vs. HEPES). Use stopped-flow spectrophotometry to monitor NHS ester hydrolysis in real time .
- Pre-incubate the target biomolecule with a stabilizing agent (e.g., glycerol) to reduce non-specific interactions .
Basic: How should researchers document experimental procedures for reproducibility?
Methodological Answer:
Follow NIH guidelines for preclinical research:
- Include detailed Materials and Methods : Specify reagent sources (e.g., Sigma-Aldrycht lot numbers), instrument parameters (e.g., HPLC gradient profiles), and environmental conditions (e.g., humidity during lyophilization) .
- Provide Supplemental Information : Upload raw NMR spectra, HPLC chromatograms, and MALDI-TOF data to public repositories (e.g., Zenodo) .
Q. Advanced: How to resolve contradictions in reported conjugation efficiencies across studies?
- Perform meta-analysis of published protocols, focusing on variables like PEG spacer length, reaction stoichiometry, and quenching methods. Use statistical tools (e.g., R or Python’s SciPy) to identify confounding factors .
- Validate conflicting data via interlaboratory studies with standardized reagents .
Basic: What analytical methods assess the stability of this compound in storage?
Methodological Answer:
Q. Advanced: How to model degradation kinetics under varying storage conditions?
- Apply Arrhenius equation to predict shelf life. For example, plot ln(degradation rate) vs. 1/temperature to calculate activation energy () .
Basic: What safety and ethical considerations apply when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
